REACTION_CXSMILES
|
[K].[Br:2][CH:3]([CH2:15][Br:16])[CH2:4][O:5][P:6](=[O:14])([OH:13])[O:7][CH2:8][CH:9]([Br:12])[CH2:10][Br:11]>>[P:6]([O:13][CH2:4][CH:3]([Br:2])[CH2:15][Br:16])([O:5][CH2:4][CH:3]([Br:2])[CH2:15][Br:16])([O:7][CH2:8][CH:9]([Br:12])[CH2:10][Br:11])=[O:14] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(COP(OCC(CBr)Br)(O)=O)CBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCC(CBr)Br)(OCC(CBr)Br)OCC(CBr)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |